3-Bromo-6-nitro-benzo[b]thiophene
Overview
Description
3-Bromo-6-nitro-benzo[b]thiophene: is an organosulfur compound with the molecular formula C8H4BrNO2S It is a derivative of benzo[b]thiophene, characterized by the presence of a bromine atom at the third position and a nitro group at the sixth position on the benzothiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-nitro-benzo[b]thiophene can be achieved through various methods. One common approach involves the bromination of 6-nitro-benzo[b]thiophene. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-6-nitro-benzo[b]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include amines, thiols, and organometallic compounds.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds, facilitated by palladium catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Coupling: Boronic acids with palladium(II) acetate and a base such as potassium carbonate in a solvent like toluene or ethanol.
Major Products:
Substitution: Formation of 3-substituted-6-nitro-benzo[b]thiophenes.
Reduction: Formation of 3-bromo-6-amino-benzo[b]thiophene.
Coupling: Formation of biaryl compounds with various substituents.
Scientific Research Applications
Chemistry: 3-Bromo-6-nitro-benzo[b]thiophene is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules through various functionalization reactions.
Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential biological activities. They may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making them candidates for drug development.
Industry: The compound is used in the development of organic semiconductors and materials for electronic devices. Its derivatives are investigated for their potential use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mechanism of Action
The mechanism of action of 3-Bromo-6-nitro-benzo[b]thiophene and its derivatives depends on their specific applications. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular targets, leading to antimicrobial or anticancer effects. The bromine atom can facilitate the formation of covalent bonds with biological macromolecules, enhancing the compound’s activity.
Comparison with Similar Compounds
3-Bromo-benzo[b]thiophene: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-Nitro-benzo[b]thiophene:
3-Bromo-2-nitro-benzo[b]thiophene: Similar structure but with different substitution pattern, leading to variations in reactivity and properties.
Uniqueness: 3-Bromo-6-nitro-benzo[b]thiophene is unique due to the presence of both bromine and nitro groups, which provide distinct reactivity patterns and enable a wide range of chemical transformations. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields.
Properties
IUPAC Name |
3-bromo-6-nitro-1-benzothiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO2S/c9-7-4-13-8-3-5(10(11)12)1-2-6(7)8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXDYUPRHJODLJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601294147 | |
Record name | Benzo[b]thiophene, 3-bromo-6-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601294147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263378-11-5 | |
Record name | Benzo[b]thiophene, 3-bromo-6-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1263378-11-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzo[b]thiophene, 3-bromo-6-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601294147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.